molecular formula C15H9Cl2F3N2OS B14169745 4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide CAS No. 6152-44-9

4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B14169745
CAS No.: 6152-44-9
M. Wt: 393.2 g/mol
InChI Key: HLCZHUZYVDXMTF-UHFFFAOYSA-N
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Description

4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound with the molecular formula C15H9Cl2F3N2OS. This compound is known for its unique chemical structure, which includes both chloro and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 2-chloro-5-(trifluoromethyl)aniline . The reaction conditions require careful control of temperature and solvent to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to its combination of chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6152-44-9

Molecular Formula

C15H9Cl2F3N2OS

Molecular Weight

393.2 g/mol

IUPAC Name

4-chloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C15H9Cl2F3N2OS/c16-10-4-1-8(2-5-10)13(23)22-14(24)21-12-7-9(15(18,19)20)3-6-11(12)17/h1-7H,(H2,21,22,23,24)

InChI Key

HLCZHUZYVDXMTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl

Origin of Product

United States

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